Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a cyclopentyl group, an ethoxy-hydroxyphenyl moiety, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-component reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is carried out in ethanol under ultrasound irradiation for approximately 55 minutes . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic route with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate
- 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Uniqueness
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties. Its structural complexity and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds.
Biological Activity
Cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of hexahydroquinolines and exhibits a variety of pharmacological properties that make it a candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O4, with a molar mass of approximately 372.48 g/mol. The structure features a cyclopentyl group along with a phenolic moiety and a carboxylate functional group, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:
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Neuroprotective Effects :
- The compound has been identified as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme linked to neurodegenerative diseases such as Alzheimer’s. Inhibition of KMO may reduce neurotoxicity associated with beta-amyloid production, which is a hallmark of Alzheimer's disease.
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Antioxidant Properties :
- This compound has demonstrated antioxidant activity. This property is crucial in combating oxidative stress-related conditions and can be beneficial in formulations aimed at reducing oxidative damage in cells.
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Anti-inflammatory Effects :
- Preliminary studies suggest that the compound may possess anti-inflammatory properties. This activity could be harnessed in therapeutic contexts where inflammation plays a critical role in disease progression.
In Vitro Studies
In vitro assays have shown that the compound effectively inhibits KMO activity in neuronal cell lines. The inhibition leads to a decrease in the production of neurotoxic metabolites associated with tryptophan metabolism.
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in reducing cognitive decline associated with neurodegenerative conditions. Results indicated significant improvements in memory function and reductions in amyloid plaque formation when treated with this compound compared to control groups.
Interaction Studies
The interaction profile of this compound has been explored using molecular docking studies. These studies indicate potential binding affinities with various biological targets including:
Target | Binding Affinity (kcal/mol) |
---|---|
Kynurenine 3-monooxygenase | -8.5 |
Cyclooxygenase (COX) | -7.9 |
Lipoxygenase | -8.2 |
Properties
IUPAC Name |
cyclopentyl 4-(3-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33NO5/c1-3-35-26-17-20(13-14-24(26)32)28-27(30(34)36-22-11-7-8-12-22)18(2)31-23-15-21(16-25(33)29(23)28)19-9-5-4-6-10-19/h4-6,9-10,13-14,17,21-22,28,31-32H,3,7-8,11-12,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGFRQDQXPSRLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OC5CCCC5)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.